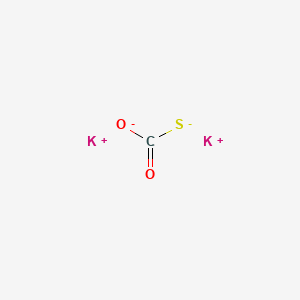

Potassium thiocarbonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

26750-66-3 |

|---|---|

Molecular Formula |

CK2O2S |

Molecular Weight |

154.27 g/mol |

IUPAC Name |

dipotassium;sulfidoformate |

InChI |

InChI=1S/CH2O2S.2K/c2-1(3)4;;/h4H,(H,2,3);;/q;2*+1/p-2 |

InChI Key |

JOKZZQQDSRIMNE-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)([O-])[S-].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Potassium Trithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of potassium trithiocarbonate (B1256668) (K₂CS₃), focusing on its crystallographic parameters. The information presented herein is intended to support research and development activities where the precise molecular geometry of this compound is of interest.

Molecular Structure and Properties

Potassium trithiocarbonate is an inorganic salt consisting of two potassium cations (K⁺) and a trithiocarbonate dianion (CS₃²⁻). The trithiocarbonate ion is the sulfur analogue of the carbonate ion.

The crystal structure of potassium trithiocarbonate has been determined in its monohydrate form, K₂CS₃·H₂O. The compound crystallizes in the monoclinic system. The trithiocarbonate anion (CS₃²⁻) is characterized by its planar and regular trigonal geometry.[1]

The crystallographic data for potassium trithiocarbonate monohydrate (K₂CS₃·H₂O) has been determined by single-crystal X-ray diffraction. The key structural parameters are summarized in the table below.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 6.759 Å |

| b | 17.066 Å |

| c | 6.418 Å |

| β | 95.42° |

| C-S Bond Distances | |

| C-S₁ | 1.708 Å |

| C-S₂ | 1.709 Å |

| C-S₃ | 1.720 Å |

| Mean C-S Bond Distance | 1.712 Å |

Data sourced from the crystallographic study of K₂CS₃·H₂O.[1]

Visualization of the Trithiocarbonate Anion

The following diagram illustrates the molecular structure of the trithiocarbonate (CS₃²⁻) anion, highlighting its trigonal planar geometry.

Caption: Molecular structure of the trithiocarbonate (CS₃²⁻) anion.

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural analysis of potassium trithiocarbonate.

A common method for the preparation of potassium trithiocarbonate involves the reaction of potassium sulfide (B99878) with carbon disulfide.[2] A generalized laboratory-scale protocol is as follows:

-

Reaction Setup: A solution of potassium sulfide (K₂S) in a suitable solvent (e.g., water or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Carbon Disulfide: Carbon disulfide (CS₂) is added dropwise to the stirred potassium sulfide solution at room temperature. An exothermic reaction is expected.

-

Reaction Conditions: The reaction mixture is stirred for several hours to ensure complete reaction. The formation of the trithiocarbonate salt is often indicated by a color change.

-

Isolation of the Product: The product, potassium trithiocarbonate, can be precipitated from the reaction mixture by the addition of a less polar solvent, such as diethyl ether.[1]

-

Purification and Drying: The resulting precipitate is collected by filtration, washed with the precipitating solvent to remove any unreacted starting materials and byproducts, and dried under vacuum to yield the final product. For the preparation of the monohydrate, crystallization from an aqueous solution is performed.[1]

The determination of the molecular structure of potassium trithiocarbonate monohydrate was achieved through single-crystal X-ray diffraction.[1] The key steps of this experimental procedure are outlined below:

-

Crystal Growth: Single crystals of K₂CS₃·H₂O suitable for X-ray diffraction are grown by dissolving the synthesized potassium trithiocarbonate in water and inducing crystallization by the addition of a miscible non-solvent like diethyl ether.[1]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. To prevent degradation from atmospheric exposure, the crystal is sealed within a glass capillary tube.[1]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated. A large number of independent reflections (e.g., 1166) are measured to ensure a high-quality dataset.[1]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods, such as the symbolic addition method.[1] The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction intensities, resulting in a low R-value (e.g., 0.067).[1]

This guide provides foundational information on the molecular structure of potassium trithiocarbonate. For further in-depth analysis, consulting the primary literature is recommended.

References

An In-depth Technical Guide to Dipotassium Thiocarbonate (CAS 26750-66-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available technical data for Dipotassium (B57713) Thiocarbonate (CAS 26750-66-3). It is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions.

Introduction

Dipotassium thiocarbonate, identified by the CAS number 26750-66-3, is an inorganic salt. While some chemical databases may contain conflicting or varied information regarding its structure and properties, this guide consolidates the available data. This compound is primarily utilized as a reagent in chemical synthesis and analytical applications. Notably, there is a significant lack of publicly available information regarding its biological activity, mechanism of action, and relevance to drug development.

Chemical and Physical Properties

Dithis compound is a potassium salt with the molecular formula CK₂O₂S.[][2] It is also referred to as this compound.[][2] The physical form of the related compound, potassium trithiocarbonate, is described as yellowish-red, deliquescent granules or crystals. It is very soluble in water, and the resulting aqueous solution is strongly alkaline.[3]

Quantitative Physicochemical Data

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 26750-66-3 | [][2][4] |

| Molecular Formula | CK₂O₂S | [][2][4] |

| IUPAC Name | dipotassium sulfanylidenemethanediolate; dipotassium;sulfidoformate | [2][4] |

| Synonyms | Dithis compound, this compound, EINECS 247-959-3 | [][2][4] |

| Molecular Weight | 154.27 g/mol | [][2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Boiling Point | 270.8°C at 760 mmHg | [4] |

| Flash Point | 117.6°C | [4] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 153.88931338 Da | [2] |

| Topological Polar Surface Area | 41.1 Ų | [2] |

| Heavy Atom Count | 4 | [2] |

Synthesis and Experimental Protocols

An established method for the preparation of this compound involves the reaction of potassium sulfide (B99878) with carbon disulfide in an aqueous medium.

Synthesis of Dithis compound

Reaction Scheme:

K₂S + CS₂ → K₂CS₃

While the above reaction depicts the formation of potassium trithiocarbonate, a related patent describes the synthesis of this compound solutions by reacting potassium sulfide with a molecular excess of carbon bisulfide in the presence of water.[5] The pH of the partially reacted mixture is then adjusted to 8.0 or higher with an alkali such as potassium hydroxide (B78521), and the reaction is allowed to proceed to completion.[5]

Experimental Protocol for the Preparation of this compound Solution (Adapted from US Patent 2,287,285 A) [5]

-

Materials:

-

Potassium sulfide (hydrate or aqueous solution)

-

Carbon bisulfide (molecular excess)

-

Potassium hydroxide (or other suitable alkali)

-

Water

-

-

Procedure:

-

In a suitable reactor (e.g., glass-lined, iron, or nickel), combine potassium sulfide, a molecular excess of carbon bisulfide, and sufficient water to dissolve the potassium sulfide.

-

Heat and stir the mixture at a temperature not exceeding its reflux temperature at the employed pressure. A preferred reaction temperature is approximately 35°C at atmospheric pressure.

-

After partial reaction, add a sufficient amount of potassium hydroxide to adjust the pH of the reaction mixture to 8.0 or higher.

-

Continue warming and stirring the mixture at the reaction temperature for an additional period sufficient to complete the reaction. The completion of the reaction can be monitored by analyzing aliquot portions of the mixture.

-

Upon completion, separate the excess carbon bisulfide from the aqueous solution.

-

The resulting product is an aqueous solution of this compound.

-

Chemical Reactivity and Applications

Dithis compound and related thiocarbonates are versatile reagents in organic synthesis. The thiocarbonate anion can form stable complexes with transition metals, which have been explored for catalytic applications.[3] A primary application of this compound is as a precursor for the synthesis of trithiocarbonates.[3] These trithiocarbonates are important in free-radical polymerization, as well as in the manufacturing of agrochemicals and lubricant additives.[3]

Logical Workflow for Synthesis of Symmetrical Trithiocarbonates

The following diagram illustrates the use of potassium carbonate (as a precursor to this compound in situ) in the synthesis of symmetrical trithiocarbonates.

Caption: Workflow for the one-pot synthesis of symmetrical trithiocarbonates.

Biological Activity and Toxicology

Biological Activity and Mechanism of Action

There is a notable absence of published scientific literature detailing any specific biological activity or mechanism of action for dithis compound in the context of drug development or molecular biology. Searches of established scientific databases have not yielded studies on its interaction with biological macromolecules, its effects in cell-based or in vivo models, or its involvement in any signaling pathways.

Toxicology Summary

Limited toxicological information is available from safety data sheets for related compounds. Potassium thiocyanate (B1210189) is reported to be harmful if swallowed, in contact with skin, or if inhaled. Direct contact can cause skin and serious eye irritation.

It is imperative to handle dithis compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or under a chemical fume hood.

Conclusion

Dithis compound (CAS 26750-66-3) is a chemical reagent with established applications in synthesis, particularly as a precursor to trithiocarbonates. This guide has summarized the available chemical and physical properties, as well as a method for its preparation. However, a significant information gap exists regarding its biological effects. For professionals in research and drug development, this compound is best considered as a synthetic building block rather than a biologically active agent, based on the current body of scientific literature. Further research would be required to explore any potential biological activities.

References

An In-depth Technical Guide to the Physical Properties of Potassium Sulfocarbonate (Potassium Trithiocarbonate)

Introduction

The term "potassium sulfocarbonate" is a common synonym for the inorganic compound potassium trithiocarbonate (B1256668).[1] This technical guide provides a comprehensive overview of the core physical properties of potassium trithiocarbonate (K₂CS₃) for researchers, scientists, and drug development professionals. The document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations of relevant chemical processes.

1. Core Physical Properties

Potassium trithiocarbonate is the potassium salt of trithiocarbonic acid.[2] It is comprised of two potassium cations (K⁺) and a trigonal planar trithiocarbonate dianion (CS₃²⁻).[2] While it is a white solid in its pure form, impurities often lend it a brown or yellowish-red appearance.[2][3] The compound is known to be deliquescent.[3]

Data Presentation

Table 1: Physical Properties of Potassium Trithiocarbonate

| Property | Value |

| Molecular Formula | K₂CS₃[1] |

| Molecular Weight | 186.40 g/mol [1][3] |

| Appearance | White solid; often brown or yellowish-red with impurities.[2][3] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Very soluble in water, forming a strongly alkaline solution.[3] |

2. Crystallographic Data

Potassium trithiocarbonate can exist as a monohydrate (K₂CS₃·H₂O). The crystal structure of this hydrated form has been determined by X-ray crystallography.[4][5]

Table 2: Crystallographic Data for Potassium Trithiocarbonate Monohydrate (K₂CS₃·H₂O) [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 6.759 Å |

| b = 17.066 Å | |

| c = 6.418 Å | |

| β = 95.42° | |

| Formula Units per Cell (Z) | 4 |

The trithiocarbonate anion in the monohydrate has a planar and regular configuration, with C-S bond distances of approximately 1.712 Å.[4]

3. Stability and Reactivity

Potassium trithiocarbonate's aqueous solution is strongly alkaline.[3] The stability of the trithiocarbonate group is pH-dependent, with decomposition observed under highly basic conditions (pH > 11) at elevated temperatures (60 °C).[6] The compound reacts with alkylating agents to form trithiocarbonate esters.[2]

4. Experimental Protocols

Detailed methodologies for determining key physical properties are provided below.

4.1. Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of a solid crystalline compound.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure :

-

Ensure the sample is dry and finely powdered. If necessary, pulverize a small amount of the sample using a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm high.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to about 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

For accuracy, perform at least two measurements.

-

4.2. Determination of Density (Water Displacement Method)

This protocol is suitable for determining the density of an insoluble solid.

-

Apparatus : Analytical balance, graduated cylinder, beaker, distilled water.

-

Procedure :

-

Weigh a dry sample of the solid on an analytical balance and record its mass (m).

-

Partially fill a graduated cylinder with a known volume of distilled water (V₁). The volume should be sufficient to completely submerge the solid.

-

Carefully slide the solid sample into the graduated cylinder, ensuring no water splashes out.

-

Record the new volume of the water with the submerged solid (V₂).

-

The volume of the solid (V) is the difference between the final and initial volumes (V = V₂ - V₁).

-

Calculate the density (ρ) of the solid using the formula: ρ = m / V.

-

Repeat the measurement to ensure accuracy.

-

5. Synthesis and Reactions

5.1. Synthesis of Potassium Trithiocarbonate

Potassium trithiocarbonate is prepared by the reaction of potassium sulfide (B99878) (K₂S) or potassium hydrosulfide (B80085) (KSH) with carbon disulfide (CS₂).[2]

Synthesis of Potassium Trithiocarbonate.

5.2. Reactivity with Alkyl Halides

A key reaction of potassium trithiocarbonate is its use in the synthesis of organic trithiocarbonate esters through reaction with alkyl halides.[2]

Reaction with Alkyl Halides.

References

- 1. Potassium trithiocarbonate | CK2S3 | CID 12089614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium trithiocarbonate - Wikipedia [en.wikipedia.org]

- 3. Boiling Point | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. The crystal structure of potassium trithiocarbonate monohydrate, K2CS3.H2O | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Thiocarbonate Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiocarbonate compounds, a diverse class of organosulfur molecules, have a rich history spanning over two centuries, evolving from chance discoveries in the early 19th century to their current applications in advanced materials science and medicine. This technical guide provides a comprehensive overview of the discovery and historical development of monothiocarbonates, dithiocarbonates (including xanthates), and trithiocarbonates. It details the seminal synthetic methods, presents key quantitative data in a structured format, and elucidates the involvement of these compounds in biological signaling pathways, making it an essential resource for researchers in organic synthesis, polymer chemistry, and drug development.

A Historical Chronicle of Thiocarbonate Discovery

The journey into the world of thiocarbonates began in the early days of modern chemistry, with notable contributions from some of the era's most distinguished scientists.

1.1. The Dawn of Thiocarbonate Chemistry: Dithiocarbonates (Xanthates)

The first recognized members of the thiocarbonate family were the dithiocarbonates, specifically the xanthates. In 1823, the Danish chemist William Christopher Zeise reported the synthesis of these yellow-colored compounds, which he named from the Greek word "xanthos" for yellow.[1][2] This discovery was a landmark in organosulfur chemistry. Zeise's work on xanthates was a significant step forward from the initial synthesis of carbon disulfide in 1796 by Wilhelm August Lampadius and the determination of its composition (CS₂) in 1813 by Jöns Jacob Berzelius and Alexander Marcet.[3]

1.2. Unveiling Trithiocarbonates

Following closely on the heels of Zeise's discovery, the existence of trithiocarbonic acid was first reported by Zeise in 1824 and described in more detail by the renowned Swedish chemist Jöns Jacob Berzelius in 1826.[1] They found that reacting carbon disulfide with a hydrosulfide (B80085) salt, such as potassium hydrosulfide, produced the trithiocarbonate (B1256668) anion (CS₃²⁻). This discovery expanded the known family of thiocarbonates and laid the groundwork for the synthesis of a wide range of trithiocarbonate compounds.

1.3. The Emergence of Monothiocarbonates

The historical record of the first synthesis of monothiocarbonates is less clearly defined than that of their dithio- and trithio- counterparts. However, early synthetic routes to monothiocarbonate anions (CO₂S²⁻) involved the hydrolysis of thiophosgene (B130339) or the reaction of a base with carbonyl sulfide (B99878).[2] The development of methods to synthesize organic esters of monothiocarbonic acid followed, enabling the exploration of their properties and applications.

Foundational Synthetic Methodologies and Experimental Protocols

The following sections provide detailed experimental protocols for the seminal syntheses of each class of thiocarbonate, based on historical accounts and modern interpretations.

2.1. Synthesis of Dithiocarbonates (Xanthates)

The classical synthesis of xanthate salts, as pioneered by Zeise, involves the reaction of an alcohol with carbon disulfide in the presence of a strong base.

Experimental Protocol: Synthesis of Potassium Ethyl Xanthate (Zeise, 1823)

-

Reactants: Ethanol, Carbon Disulfide, Potassium Hydroxide (B78521).

-

Procedure: To a solution of potassium hydroxide in absolute ethanol, carbon disulfide is added dropwise with stirring. The reaction is typically carried out at or below room temperature. The potassium ethyl xanthate precipitates from the solution as a yellow solid.

-

Reaction: ROH + CS₂ + KOH → ROCS₂K + H₂O[4]

-

Quantitative Data:

| Product | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (Modern Interpretation) |

| Potassium Ethyl Xanthate | 160.3 | >90 | 218-222 (decomposes) | ¹H NMR (D₂O): δ 1.3 (t, 3H, CH₃), 4.5 (q, 2H, CH₂); ¹³C NMR (D₂O): δ 15, 70, 230 (C=S). |

2.2. Synthesis of Trithiocarbonates

The original method for preparing trithiocarbonates, as described by Berzelius, involves the reaction of carbon disulfide with a hydrosulfide salt.

Experimental Protocol: Synthesis of Sodium Trithiocarbonate (Berzelius, 1826)

-

Reactants: Carbon Disulfide, Sodium Hydrosulfide.

-

Procedure: Carbon disulfide is reacted with a solution of sodium hydrosulfide (NaSH). The reaction results in the formation of sodium trithiocarbonate.

-

Reaction: CS₂ + 2 NaSH → Na₂CS₃ + H₂S[2]

-

Quantitative Data:

| Product | Molar Mass ( g/mol ) | Yield (%) | Appearance | Key Spectroscopic Data (Modern Interpretation) |

| Sodium Trithiocarbonate | 154.18 | High | Yellow to reddish-brown solid | Raman (solid): ν(C-S) ~500 cm⁻¹ |

2.3. Synthesis of Monothiocarbonates

The synthesis of monothiocarbonates can be achieved through the reaction of carbonyl sulfide with a base.

Experimental Protocol: Synthesis of Sodium Monothiocarbonate

-

Reactants: Carbonyl Sulfide (COS), Sodium Hydroxide.

-

Procedure: Carbonyl sulfide gas is bubbled through an aqueous solution of sodium hydroxide. The reaction affords sodium monothiocarbonate.

-

Reaction: COS + 2 NaOH → Na₂CO₂S + H₂O[2]

-

Quantitative Data:

| Product | Molar Mass ( g/mol ) | Yield (%) | Appearance | Key Spectroscopic Data (Modern Interpretation) |

| Sodium Monothiocarbonate | 110.05 | Moderate | Colorless solid | IR (KBr): ν(C=O) ~1650 cm⁻¹, ν(C-S) ~900 cm⁻¹ |

Thiocarbonates in Biological Systems and Drug Development

Initially viewed as chemical curiosities and industrial reagents, thiocarbonates have emerged as compounds with significant biological activity, making them promising candidates for drug development.

3.1. Inhibition of Carbonic Anhydrases

Recent studies have revealed that xanthates and trithiocarbonates are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[2] This inhibitory activity has significant therapeutic potential, particularly in the treatment of glaucoma, where elevated intraocular pressure is a key factor.

The proposed mechanism of inhibition involves the coordination of the thiocarbonate's sulfur atoms to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule and preventing the enzyme from carrying out its catalytic function.

// Nodes CA_Zn [label="Carbonic Anhydrase\n(with Zn²⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="H₂O", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; CO2 [label="CO₂", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; HCO3 [label="HCO₃⁻", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; H_plus [label="H⁺", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; Thiocarbonate [label="Thiocarbonate\n(Xanthate/Trithiocarbonate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibited_Complex [label="Inhibited CA-Thiocarbonate\nComplex", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges for normal enzyme function CA_Zn -> H2O [label=" binds", color="#4285F4"]; H2O -> CA_Zn [label=" attacks CO₂", dir=back, color="#4285F4"]; CO2 -> CA_Zn [style=dashed, color="#4285F4"]; CA_Zn -> HCO3 [label=" releases", color="#34A853"]; HCO3 -> H_plus [label=" +", style=dotted, arrowhead=none, color="#202124"];

// Edges for inhibition Thiocarbonate -> CA_Zn [label=" binds to Zn²⁺", color="#EA4335"]; CA_Zn -> Inhibited_Complex [style=dashed, arrowhead=none, color="#FBBC05"]; Inhibited_Complex -> H2O [label=" blocks binding", color="#EA4335", style=dashed, constraint=false];

// Invisible edges for layout {rank=same; H2O; CO2;} {rank=same; HCO3; H_plus;} } .dot Figure 1: Inhibition of Carbonic Anhydrase by Thiocarbonates.

3.2. Acetylcholinesterase Inhibition

Thiocarbonate derivatives of choline (B1196258) have been synthesized and investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. These thiocarbonate compounds have shown competitive inhibition of AChE, suggesting their potential as leads for the development of new drugs for neurodegenerative disorders.[1]

3.3. Hydropersulfide Donors and Oxidative Stress Signaling

Alkylsulfenyl thiocarbonates have been identified as a novel class of precursors for hydropersulfides (RSSH).[5] Hydropersulfides are emerging as important signaling molecules involved in cellular responses to oxidative stress. By releasing RSSH under physiological conditions, these thiocarbonate derivatives can potentially modulate signaling pathways and protect cells from oxidative damage.[5] This discovery opens up new avenues for the therapeutic application of thiocarbonates in conditions associated with oxidative stress.

// Nodes Alkylsulfenyl_TC [label="Alkylsulfenyl\nThiocarbonate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Physiological_Conditions [label="Physiological\nConditions (e.g., H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; RSSH [label="Hydropersulfide (RSSH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Cellular Signaling\n(e.g., Keap1-Nrf2)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress\nResponse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Alkylsulfenyl_TC -> Physiological_Conditions [label=" hydrolysis", color="#5F6368"]; Physiological_Conditions -> RSSH [label=" releases", color="#5F6368"]; RSSH -> Signaling [label=" modulates", color="#34A853"]; Signaling -> Oxidative_Stress [label=" activates", color="#FBBC05"]; } .dot Figure 2: Thiocarbonates as Hydropersulfide Donors in Oxidative Stress Signaling.

Modern Applications and Future Outlook

Beyond their biological activities, thiocarbonates, particularly trithiocarbonates, have become indispensable tools in modern polymer chemistry. They are widely used as chain transfer agents in a process called Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of polymers with well-defined architectures and functionalities. This has led to the development of advanced materials for a variety of applications, including drug delivery, nanotechnology, and surface coatings.

The rich history and diverse reactivity of thiocarbonate compounds continue to inspire new discoveries. From their early beginnings in the crucibles of 19th-century chemists to their current role in cutting-edge research, thiocarbonates have proven to be a versatile and valuable class of molecules. Future research is likely to uncover new biological roles, therapeutic applications, and advanced materials based on these fascinating organosulfur compounds.

References

- 1. Thiocarbonic acid - Wikipedia [en.wikipedia.org]

- 2. Thiocarbonate - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. JP2007145841A - Synthesis of trithiocarbonate - Google Patents [patents.google.com]

- 5. EP0097626B1 - Process for preparing trithiocarbonic acid diesters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Aqueous Solubility of Potassium Thiocarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium thiocarbonate (K₂CS₃) in aqueous solutions. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information, detailed experimental protocols for determining solubility, and illustrative data to serve as a practical reference for laboratory work.

Introduction to this compound

This compound is a yellowish-red, hygroscopic crystalline solid. It is known to be very soluble in water, a characteristic that makes it a subject of interest in various chemical and pharmaceutical applications. Its aqueous solutions are strongly alkaline.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | K₂CS₃ |

| CAS Number | 26750-66-3 |

| Molecular Weight | 186.40 g/mol |

| Appearance | Yellowish-red hygroscopic crystals |

| Aqueous Solubility | Very soluble in water |

Aqueous Solubility of this compound

To illustrate the typical presentation of solubility data for a highly soluble potassium salt, Table 2 provides the aqueous solubility of potassium carbonate (K₂CO₃) at various temperatures. This data can serve as a reference for the expected solubility behavior of similar compounds.

Table 2: Illustrative Aqueous Solubility of Potassium Carbonate (K₂CO₃)

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 105.5 |

| 10 | 108.0 |

| 20 | 110.5 |

| 30 | 113.7 |

| 100 | 155.7 |

Note: This data is for potassium carbonate and is intended for illustrative purposes to demonstrate the temperature-dependent solubility of a highly soluble potassium salt.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its aqueous solubility.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of potassium sulfide (B99878) with carbon disulfide. The following protocol is adapted from established synthesis procedures.

Materials:

-

Potassium sulfide (K₂S)

-

Carbon disulfide (CS₂)

-

Deionized water

-

Potassium hydroxide (B78521) (KOH)

-

Asbestos or other suitable filter material

-

Reaction flask with reflux condenser and stirrer

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a reaction flask, dissolve potassium sulfide in a sufficient amount of water.

-

Add a molecular excess of carbon disulfide to the potassium sulfide solution.

-

Heat the mixture under reflux while stirring. The reaction is typically carried out at a temperature not exceeding the reflux temperature.

-

After a partial reaction period, adjust the pH of the mixture to 8.0 or higher by adding a sufficient amount of potassium hydroxide.

-

Continue heating and stirring the mixture to drive the reaction to completion.

-

After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

-

Separate the excess carbon disulfide from the aqueous phase.

-

Filter the aqueous solution to remove any insoluble impurities. The resulting solution is an aqueous solution of this compound.

Determination of Aqueous Solubility by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a solvent at a specific temperature.

Materials:

-

This compound

-

Deionized water

-

Thermostatic water bath

-

Beakers

-

Stirring rods

-

Filtration apparatus (e.g., sintered glass funnel)

-

Evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a beaker.

-

Place the beaker in a thermostatic water bath set to the desired temperature.

-

Stir the solution for a sufficient amount of time to ensure that equilibrium is reached and the solution is saturated.

-

Once the solution is saturated, with excess solid present, stop stirring and allow the undissolved solid to settle.

-

Carefully decant or filter a known volume of the clear saturated solution into a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the solution.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the water (e.g., 105-110 °C) without decomposing the this compound.

-

Heat the dish to a constant weight, cooling it in a desiccator before each weighing.

-

The final weight of the dish and the dried solid will give the mass of the dissolved this compound.

-

Calculate the solubility in grams per 100 mL of water.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the determination of its aqueous solubility.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

An In-depth Technical Guide to the Thermogravimetric Analysis of Potassium Thiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the thermogravimetric analysis (TGA) of pure potassium thiocarbonate (K₂CS₃) is limited. This guide is compiled based on related compounds and general principles of thermal analysis. The quantitative data presented herein is illustrative and intended to provide a representative example of a TGA experiment.

Introduction

This compound (K₂CS₃) is an inorganic salt with applications in various chemical syntheses. Understanding its thermal stability is crucial for its handling, storage, and application in processes that involve elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide provides a comprehensive overview of the thermogravimetric analysis of this compound, including a detailed experimental protocol, interpretation of thermal decomposition data, and a proposed decomposition pathway.

Core Principles of Thermogravimetric Analysis

Thermogravimetric analysis is based on the precise measurement of a sample's mass on a microbalance as it is heated or cooled over a defined temperature range. The resulting data is typically plotted as mass change versus temperature, providing insights into physical and chemical phenomena such as dehydration, decomposition, and oxidation.

Experimental Protocol: Thermogravimetric Analysis of this compound

This section outlines a standard operating procedure for the thermogravimetric analysis of this compound.

3.1 Instrumentation

-

Thermogravimetric Analyzer: Equipped with a high-precision microbalance and a furnace capable of reaching at least 600°C.

-

Sample Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.

-

Gas Delivery System: To maintain a controlled atmosphere (e.g., nitrogen, argon, or air).

-

Data Acquisition and Analysis Software: For instrument control and data processing.

3.2 Reagents and Materials

-

This compound (K₂CS₃): High-purity, anhydrous sample.

-

Inert Gas: High-purity nitrogen or argon (99.999%).

-

Oxidative Gas: Dry air.

3.3 Procedure

-

Instrument Preparation:

-

Turn on the TGA instrument and allow it to stabilize.

-

Perform temperature and mass calibrations according to the manufacturer's instructions.

-

Select an appropriate crucible and tare it on the microbalance.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample directly into the tared crucible.

-

Record the exact initial mass of the sample.

-

-

TGA Measurement:

-

Place the crucible containing the sample onto the TGA's automatic sample loader or manually place it in the furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Program the temperature profile:

-

Initial Temperature: 25°C

-

Heating Rate: 10°C/min

-

Final Temperature: 600°C

-

-

Start the TGA run and record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve), and the residual mass.

-

Illustrative Thermogravimetric Data for this compound

The following table summarizes hypothetical quantitative data for the thermal decomposition of this compound under an inert atmosphere, based on available literature for related compounds.

| Parameter | Value | Description |

| Initial Decomposition Temperature (Onset) | ~150°C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature | ~180°C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (Stage 1) | ~49% | Corresponds to the loss of a molecule of carbon disulfide (CS₂). |

| Final Residue | ~51% | The remaining mass, presumed to be potassium sulfide (B99878) (K₂S). |

Proposed Thermal Decomposition Pathway

Based on the limited available information, the primary decomposition pathway for this compound in an inert atmosphere is proposed to be the loss of carbon disulfide, resulting in the formation of potassium sulfide.

5.1 Logical Flow of Decomposition

Caption: Hypothesized thermal decomposition of this compound.

5.2 Experimental Workflow for TGA

Caption: Workflow for thermogravimetric analysis of this compound.

Factors Influencing Decomposition

-

Atmosphere: The presence of oxygen can lead to the formation of potassium sulfate (B86663) (K₂SO₄) as a final residue at higher temperatures. Carbon dioxide in the atmosphere may result in the formation of potassium carbonate (K₂CO₃).

-

Heating Rate: A slower heating rate can provide better resolution of decomposition steps, while a faster heating rate may shift the decomposition temperatures to higher values.

-

Sample Purity: Impurities can alter the decomposition profile of the material.

Conclusion

This technical guide provides a framework for understanding and performing the thermogravimetric analysis of this compound. While specific experimental data for this compound is not widely available, the provided protocol and illustrative data serve as a valuable resource for researchers and professionals in the field. The proposed decomposition pathway suggests that under inert conditions, this compound decomposes to potassium sulfide with the evolution of carbon disulfide. Further experimental work is necessary to fully elucidate the precise thermal behavior and decomposition kinetics of this compound.

An In-depth Technical Guide to the Crystal Structure of Potassium Thiocarbonate Monohydrate (K₂CS₃·H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium thiocarbonate monohydrate (K₂CS₃·H₂O), a compound of interest for its unique chemical properties. This document details the crystallographic parameters, experimental protocols for its structural determination, and key structural features.

Introduction

This compound monohydrate is an inorganic salt that has been the subject of crystallographic studies to understand the geometry of the trithiocarbonate (B1256668) anion (CS₃²⁻). The determination of its crystal structure has provided valuable insights into the bond lengths and angles of this anion in a crystalline environment. The structure was first elucidated by E. Philippot and O. Lindqvist in 1970, and their work remains the primary reference for the crystallographic data of this compound.[1][2]

Crystallographic Data

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic system, and the key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 6.759 Å |

| b | 17.066 Å |

| c | 6.418 Å |

| β | 95.42° |

| Formula Units per Cell (Z) | 4 |

| Source: Philippot & Lindqvist, 1970[1] |

Bond Lengths and Angles

The trithiocarbonate anion (CS₃²⁻) in this compound monohydrate is planar and nearly regular.[1] The C-S bond distances are approximately equal, indicating a delocalized π-electron system.

| Bond | Length (Å) |

| C-S(1) | 1.708 |

| C-S(2) | 1.709 |

| C-S(3) | 1.720 |

| Mean C-S | 1.712 |

| Source: Philippot & Lindqvist, 1970[1] |

The S-C-S bond angles deviate slightly from the ideal 120° of a regular trigonal planar geometry.[1]

Experimental Protocols

The determination of the crystal structure of this compound monohydrate involved the following key experimental steps, as described by Philippot and Lindqvist (1970).[1]

4.1. Crystal Synthesis and Preparation

Crystals of this compound monohydrate were synthesized by adding diethyl ether to a saturated aqueous solution of potassium trithiocarbonate.[1] Due to the compound's instability in atmospheric moisture, a selected crystal of approximately 0.48 x 0.16 x 0.16 mm was sealed in a capillary tube under xylene to prevent degradation during data collection.[1]

4.2. X-ray Diffraction Data Collection

The crystallographic data were collected using single-crystal X-ray diffraction techniques. Weissenberg photographs were initially used to determine the space group by observing the systematic absences of reflections.[1] Specifically, the reflections for h0l were absent when h+l was odd, and for 0k0 when k was odd, which is characteristic of the P2₁/n space group.[1] A total of 1166 independent reflections were measured for the structure refinement.[1]

4.3. Structure Solution and Refinement

The crystal structure was solved using the symbolic addition method.[1] The final refinement of the structural model converged to an R-value of 0.067.[1]

Visualizations

5.1. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound monohydrate.

5.2. Logical Relationship of Crystallographic Data

The following diagram shows the logical relationship between the experimental data and the determined crystal structure parameters.

References

Spectroscopic Profile of Potassium Thiocarbonates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for potassium thiocarbonates, a class of sulfur-containing compounds with potential applications in various scientific fields. Due to the inherent instability of certain species within this family, this guide focuses primarily on the well-characterized potassium trithiocarbonate (B1256668) (K₂CS₃), while also addressing the challenges and limited data associated with potassium monothiocarbonate (K₂CO₂S) and potassium dithiocarbonate (K₂COS₂).

Introduction to Potassium Thiocarbonates

Potassium thiocarbonates are salts derived from thiocarbonic acids, where one or more oxygen atoms of the carbonate anion ([CO₃]²⁻) are replaced by sulfur. This substitution gives rise to three distinct compounds:

-

Potassium Monothiocarbonate (K₂CO₂S): Highly unstable, making spectroscopic characterization challenging.

-

Potassium Dithiocarbonate (K₂COS₂): Also known to be unstable, limiting the availability of detailed spectroscopic data.[1]

-

Potassium Trithiocarbonate (K₂CS₃): A relatively more stable, yellowish-red crystalline solid, for which more comprehensive spectroscopic information is available.

The reactivity and potential applications of these compounds are closely linked to their molecular structure and the unique properties imparted by the carbon-sulfur bonds.

Spectroscopic Data of Potassium Thiocarbonates

The following sections present the available spectroscopic data for potassium thiocarbonates, with a primary focus on the more stable trithiocarbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon framework and proton environment of molecules.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shift is particularly sensitive to the electronic environment of the central carbon atom in the thiocarbonate anion. The substitution of oxygen with sulfur leads to a significant downfield shift (higher ppm value) of the carbon signal. This is attributed to the paramagnetic contribution to the chemical shielding constant.[1]

| Compound | Formula | Solvent | Chemical Shift (δ) [ppm] | Reference |

| Potassium Trithiocarbonate | K₂CS₃ | D₂O | 224.0 | Seidl et al., Inorg. Chem. 2001[1] |

Note: Solid-state NMR data for potassium monothiocarbonate and potassium dithiocarbonate could not be obtained due to their instability under the measurement conditions.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing characteristic fingerprints for different functional groups.

Potassium Trithiocarbonate (K₂CS₃)

The FTIR spectrum of potassium trithiocarbonate is characterized by strong absorptions corresponding to the vibrations of the CS₃²⁻ anion.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=S Asymmetric Stretch | ~904 | Strong |

| C-S Symmetric Stretch | ~886 | Very Strong |

Data obtained from publicly available spectra. The exact peak positions may vary slightly depending on the sample preparation and instrument.

Raman Spectroscopy

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Thiocarbonyl groups (C=S) generally exhibit two characteristic absorption bands: a high-intensity π → π* transition and a lower-intensity n → π* transition. The position and intensity of these bands are influenced by the substituents on the thiocarbonyl group and the solvent. While specific UV-Vis spectra for potassium thiocarbonates are not well-documented, organic thiocarbonates and dithiocarbonates show absorptions that can be used for qualitative and quantitative analysis.

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of potassium thiocarbonates, with special considerations for their potential instability and sensitivity to air and moisture.

Synthesis of Potassium Thiocarbonates

Synthesis of Potassium Trithiocarbonate (K₂CS₃)

A common method for the preparation of potassium trithiocarbonate involves the reaction of carbon disulfide with potassium sulfide.

-

Reaction: K₂S + CS₂ → K₂CS₃

Experimental Workflow for K₂CS₃ Synthesis

Sample Preparation for Spectroscopic Analysis

Given the sensitivity of thiocarbonates, particularly the mono- and di- forms, sample handling should be performed under an inert atmosphere (e.g., in a glovebox) to prevent decomposition.

For FTIR Spectroscopy (KBr Pellet Method):

-

Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet die and press under vacuum to form a transparent pellet.

-

Analysis: Immediately transfer the pellet to the spectrometer for analysis to minimize atmospheric exposure.

For NMR Spectroscopy:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble and stable (e.g., D₂O for K₂CS₃).

-

Sample Dissolution: In an inert atmosphere, dissolve an appropriate amount of the sample in the deuterated solvent.

-

Transfer: Transfer the solution to an NMR tube and cap it securely. For highly air-sensitive samples, flame-sealing the NMR tube may be necessary.

For Raman and UV-Vis Spectroscopy:

Samples can be analyzed as solids or in solution. For solutions, use a solvent that does not have interfering spectral features in the region of interest and in which the compound is stable.

Reaction Pathways of Thiocarbonates

Thiocarbonates can participate in various chemical reactions, making them useful intermediates in organic synthesis. The thiocarbonyl group can act as a dienophile in Diels-Alder reactions or undergo nucleophilic attack.

General Reaction of a Thiocarbonate

Conclusion

This guide summarizes the currently available spectroscopic data for potassium thiocarbonates. While potassium trithiocarbonate is reasonably well-characterized, a significant data gap exists for its mono- and dithio- analogues due to their instability. Further research, employing advanced handling and analytical techniques for unstable compounds, is necessary to fully elucidate the spectroscopic properties of all members of the potassium thiocarbonate family. Such data would be invaluable for researchers exploring the synthesis, reactivity, and potential applications of these intriguing sulfur-containing compounds in various scientific disciplines, including drug development.

References

Potassium Trithiocarbonate (K₂CS₃): A Technical Overview

An in-depth guide for researchers and chemical synthesis professionals.

This document provides a comprehensive technical overview of potassium trithiocarbonate (B1256668) (K₂CS₃), a key reagent in various chemical syntheses. It details the compound's chemical properties, molecular characteristics, and established synthesis protocols. This guide is intended for professionals in chemical research and development.

Core Chemical and Physical Properties

Potassium trithiocarbonate, systematically named dipotassium (B57713) carbonotrithioate, is an inorganic salt with the chemical formula K₂CS₃[1]. It is composed of two potassium cations (K⁺) and a trigonal planar trithiocarbonate dianion (CS₃²⁻)[1]. In its pure form, it appears as a white solid, though it is often found as brownish or yellow-red hygroscopic crystals due to impurities[1][2].

The molecular weight of potassium trithiocarbonate has been calculated based on the atomic masses of its constituent elements. The standard atomic weights are approximately 39.0983 u for potassium, 12.011 u for carbon, and 32.065 u for sulfur.

Therefore, the molecular weight is calculated as follows: (2 × 39.0983) + 12.011 + (3 × 32.065) = 186.403 g/mol .

This calculated value aligns with data from multiple chemical databases[1][3][4].

Quantitative Data Summary

The following table summarizes the key quantitative data for potassium trithiocarbonate.

| Property | Value |

| Chemical Formula | K₂CS₃ |

| Molecular Weight | 186.403 g/mol |

| CAS Number | 584-10-1 |

| Appearance | White solid (often brownish or yellow-red with impurities)[1][2] |

Synthesis and Reactions

Experimental Protocol: Synthesis of Potassium Trithiocarbonate

Potassium trithiocarbonate can be prepared through the reaction of potassium sulfide (B99878) (K₂S) or potassium hydrosulfide (B80085) (KSH) with carbon disulfide (CS₂).

Reaction: K₂S + CS₂ → K₂CS₃[1]

A common application of potassium trithiocarbonate is in the synthesis of trithiocarbonate esters, which are valuable in organic chemistry. This is achieved by reacting K₂CS₃ with alkylating agents.

General Reaction for Ester Synthesis: K₂CS₃ + 2 RX → (RS)₂CS + 2 KX (where X = halogen)[1]

Visualizing the Synthesis Pathway

The synthesis of potassium trithiocarbonate from potassium sulfide and carbon disulfide can be represented by the following workflow.

Caption: Synthesis of K₂CS₃.

Applications in Chemical Synthesis

Potassium trithiocarbonate is a versatile reagent, primarily used in the synthesis of organic sulfur compounds. Its reaction with alkyl halides to form trithiocarbonate esters is a notable application. These esters are employed in various fields, including polymer chemistry as chain transfer agents in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.

Biological Activity and Drug Development

Currently, there is no significant body of research available in public databases to suggest that potassium trithiocarbonate has specific roles in biological signaling pathways or direct applications in drug development. Its primary utility remains in the domain of chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for Potassium Thiocarbonate in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium thiocarbonate (K₂CS₃) as a versatile reagent in analytical chemistry. Primarily employed as a precipitating and complexing agent, this compound offers selective separation and determination of various metal ions, proving particularly useful in gravimetric analysis. This document details the established protocols for its use in the quantitative analysis of platinum group metals, molybdenum, selenium, and other valuable elements.

Gravimetric Determination of Platinum Group Metals

This compound is an effective reagent for the quantitative precipitation of ruthenium(III), rhodium(III), palladium(II), and platinum(IV) from highly acidic media. This method allows for their separation from various interfering ions.

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh a sample containing 10-50 mg of the platinum group metal(s).

-

Dissolve the sample in a suitable acid (e.g., aqua regia) and fume to near dryness.

-

Dissolve the residue in 50 mL of distilled water and adjust the pH to 0.5-0.7 with dilute hydrochloric acid.

2. Precipitation:

-

Heat the acidic solution to boiling.

-

Add a freshly prepared 5% (w/v) aqueous solution of this compound dropwise with constant stirring until precipitation is complete. An excess of the reagent should be avoided.

-

A dark, flocculent precipitate of the metal sulfide (B99878) will form.

3. Digestion and Filtration:

-

Keep the solution hot (around 80-90 °C) for 1-2 hours to allow the precipitate to digest and coagulate.

-

Filter the hot solution through a pre-weighed Gooch crucible or a suitable ashless filter paper.

-

Wash the precipitate with hot 1% (v/v) hydrochloric acid followed by hot distilled water until free from chloride ions (test with silver nitrate (B79036) solution).

4. Drying and Ignition:

-

Dry the crucible and precipitate in an oven at 110-120 °C for 1-2 hours.

-

Transfer the crucible to a muffle furnace and ignite the precipitate. The specific ignition temperature is critical and varies for each metal, as determined by thermogravimetric analysis (TGA). Refer to Table 1 for recommended ignition temperatures.

-

Cool the crucible in a desiccator and weigh.

-

Repeat the ignition and weighing process until a constant weight is achieved.

5. Calculation:

-

The weight of the metal is calculated from the weight of the final ignited precipitate using the appropriate gravimetric factor.

Quantitative Data

| Metal Ion | pH Range for Precipitation | Precipitate Form | Ignition Temperature (°C) | Weighed Form | Gravimetric Factor |

| Ru(III) | 0.5 - 0.7 | Ru₂(CS₃)₃ | 700 - 800 | Ru | 1.000 |

| Rh(III) | 0.5 - 0.7 | Rh₂(CS₃)₃ | 700 - 800 | Rh | 1.000 |

| Pd(II) | 0.5 - 0.7 | PdCS₃ | 600 - 700 | Pd | 1.000 |

| Pt(IV) | 0.5 - 0.7 | Pt(CS₃)₂ | 700 - 800 | Pt | 1.000 |

Table 1: Conditions for Gravimetric Determination of Platinum Group Metals.

Interference: This method is highly selective. The following ions do not interfere with the determination: Ni(II), Zn(II), Mn(II), Al(III), Fe(III), Ti(IV), Zr(IV), Th(IV), Ca(II), Ba(II), Sr(II), and Mg(II).[1]

Experimental Workflow

Caption: Workflow for the gravimetric determination of platinum group metals.

Separation and Determination of Molybdenum(VI) and Selenium(IV)

This compound can be used for the selective precipitation and subsequent gravimetric determination of molybdenum(VI) and selenium(IV) from acidic solutions.

Experimental Protocol

1. Sample Preparation:

-

Prepare an acidic solution of the sample containing 10-100 mg of selenium or 10-70 mg of molybdenum.

-

Adjust the pH of the solution to 0.5-1.0 using dilute hydrochloric acid or ammonia (B1221849) solution.

2. Selective Precipitation:

-

For Selenium(IV): Heat the solution to 60-70 °C and add a 5% (w/v) solution of this compound dropwise with stirring. A reddish-brown precipitate of selenium sulfide will form.

-

For Molybdenum(VI): After separation of selenium (if present), adjust the pH of the filtrate to 2.5-3.5. Heat the solution to boiling and add the this compound solution. A dark brown precipitate of molybdenum sulfide will form.

3. Digestion, Filtration, and Washing:

-

Follow the same procedure as described for the platinum group metals (Section 1.3). Wash the selenium sulfide precipitate with hot water and the molybdenum sulfide precipitate with a hot 2% ammonium (B1175870) chloride solution.

4. Drying and Ignition:

-

Dry the precipitates at 110 °C.

-

Ignite the selenium sulfide precipitate to elemental selenium at 150-250 °C.

-

Ignite the molybdenum sulfide precipitate to molybdenum trioxide (MoO₃) at 500-550 °C.

5. Calculation:

-

Calculate the amount of selenium and molybdenum from the weight of the respective ignited residues.

Quantitative Data

| Metal Ion | pH for Precipitation | Precipitate | Ignition Temperature (°C) | Weighed Form | Gravimetric Factor |

| Se(IV) | 0.5 - 1.0 | SeS₂ | 150 - 250 | Se | 1.000 |

| Mo(VI) | 2.5 - 3.5 | MoS₃ | 500 - 550 | MoO₃ | 0.6665 |

Table 2: Conditions for the Separation and Determination of Se(IV) and Mo(VI).

Logical Relationship of Separation

Caption: Separation scheme for Se(IV) and Mo(VI) using this compound.

Thermogravimetric Analysis (TGA) of Metal Thiocarbonate Precipitates

Understanding the thermal decomposition of metal-thiocarbonate precipitates is crucial for accurate gravimetric analysis. TGA helps determine the optimal ignition temperature to obtain a stable, weighable form of the analyte.

General TGA Protocol

1. Instrument Setup:

-

Use a calibrated thermogravimetric analyzer.

-

Set the heating rate (e.g., 10 °C/min).

-

Use an inert atmosphere (e.g., nitrogen) or an oxidizing atmosphere (e.g., air) as required for the specific metal.

2. Sample Preparation:

-

Place a small, accurately weighed amount (5-10 mg) of the dried precipitate in the TGA sample pan.

3. Analysis:

-

Heat the sample from ambient temperature to approximately 1000 °C.

-

Record the weight loss as a function of temperature.

4. Data Interpretation:

-

The TGA curve will show plateaus where the weight is stable. These plateaus indicate the temperature ranges at which a stable compound exists, which is the desired form for weighing in gravimetric analysis.

TGA Data Summary

| Metal Precipitate | Decomposition Atmosphere | Stable Weighing Form | Stable Temperature Range (°C) |

| PdCS₃ | Air | Pd | > 600 |

| Pt(CS₃)₂ | Air | Pt | > 700 |

| SeS₂ | Nitrogen | Se | 150 - 250 |

| MoS₃ | Air | MoO₃ | 500 - 550 |

Table 3: TGA Data for Selected Metal Thiocarbonate Precipitates.

TGA Curve Interpretation Workflow

Caption: Workflow for interpreting TGA data for gravimetric analysis.

Disclaimer: These protocols are intended as a guide and may require optimization for specific sample matrices and analytical instrumentation. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Heavy Metal Precipitation using Potassium Thiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium thiocarbonate (K₂CS₃) is a potent precipitating agent for the removal of heavy metals from aqueous solutions. As a sulfur-containing compound, it demonstrates a high affinity for heavy metal cations, forming insoluble metal thiocarbonates and sulfides. This characteristic makes it a valuable tool in wastewater treatment and purification processes, particularly in industrial settings where the removal of toxic heavy metals is a critical concern. This document provides detailed application notes and protocols for the use of this compound as a reagent for heavy metal precipitation.

While specific data for this compound is limited in publicly available literature, extensive research on sodium trithiocarbonate (B1256668) (Na₂CS₃) provides a strong basis for its application. The thiocarbonate anion (CS₃²⁻) is the active precipitating species, and the alkali metal cation (K⁺ or Na⁺) is not expected to significantly alter the precipitation mechanism or efficiency. Therefore, the data and protocols presented herein are largely based on studies conducted with sodium trithiocarbonate and are expected to be directly applicable to this compound.

Principle of Operation

This compound reacts with divalent heavy metal ions (M²⁺) in aqueous solutions to form insoluble metal thiocarbonates (MCS₃) and, in some cases, metal sulfides (MS), which can be readily removed from the solution by sedimentation or filtration. The general reaction can be represented as:

K₂CS₃ + M²⁺ → MCS₃(s) + 2K⁺

The low solubility of the resulting metal precipitates allows for the effective reduction of heavy metal concentrations to very low levels. The efficiency of this process is influenced by several factors, including pH, the concentration of the precipitating agent, and the presence of other substances in the solution.

Advantages of this compound

-

High Efficiency: Effectively precipitates a wide range of heavy metals to very low concentrations.

-

Formation of Dense Precipitates: The resulting metal precipitates are typically dense and settle quickly, facilitating their removal.

-

Effectiveness in the Presence of Chelating Agents: Can precipitate heavy metals even when they are complexed with chelating agents, which can inhibit precipitation with conventional reagents like hydroxides.

-

Wide Operating pH Range: While optimal pH varies for different metals, thiocarbonates are generally effective over a broader pH range compared to hydroxide (B78521) precipitation.

Application Data

The following tables summarize the quantitative data on the efficiency of thiocarbonate precipitation for various heavy metals, primarily based on studies using sodium trithiocarbonate.

Table 1: Heavy Metal Removal Efficiency using Sodium Trithiocarbonate from Industrial Wastewater

| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) | Optimal pH | Reference |

| Copper (Cu) | Not specified | 0.09 | >99 | 9.0 - 9.5 | [1] |

| Nickel (Ni) | Not specified | 0.009 | >99 | 9.0 - 9.5 | [1] |

| Tin (Sn) | Not specified | <0.005 | >99 | 9.0 - 9.5 | [1] |

| Copper (Cu) | Not specified | <0.005 - 0.014 | >99 | Not specified | [1] |

| Nickel (Ni) | Not specified | <0.005 - 0.008 | >99 | Not specified | [1] |

| Tin (Sn) | Not specified | <0.005 | >99 | Not specified | [1] |

| Copper (Cu) | Not specified | Not specified | 99.80 | 9.7 | [2] |

| Cadmium (Cd) | Not specified | Not specified | 97.78 | 9.7 | [2] |

| Zinc (Zn) | Not specified | Not specified | 99.78 | 9.7 | [2] |

Table 2: Comparison of Sodium Trithiocarbonate with Conventional Precipitants for Total Heavy Metal Removal (Cu, Cd, Zn) [2]

| Precipitating Agent | pH | Reaction Time (min) | Total Heavy Metal Removal Efficiency (%) |

| Na₂CS₃ | 9.7 | 23 | 99.69 |

| NaOH | 11 | 23 | 90.84 |

| Ca(OH)₂ | 11 | 23 | 93.97 |

| CaO | 11 | 23 | 93.71 |

Experimental Protocols

The following are generalized protocols for the precipitation of heavy metals using this compound, based on methodologies reported for sodium trithiocarbonate.[1][2][3][4] Researchers should optimize these protocols for their specific applications.

Protocol 1: General Heavy Metal Precipitation from Wastewater

Materials:

-

Heavy metal-containing wastewater sample

-

This compound (K₂CS₃) solution (e.g., 10% w/v in deionized water)

-

Acid solution (e.g., 1 M H₂SO₄) for pH adjustment

-

Base solution (e.g., 1 M KOH or NaOH) for pH adjustment

-

pH meter

-

Stir plate and stir bar

-

Beakers or reaction vessels

-

Filtration apparatus (e.g., filter paper, vacuum flask)

-

Flocculant solution (optional, e.g., 0.05% anionic polyacrylamide)

Procedure:

-

Sample Preparation: Collect a representative sample of the wastewater to be treated.

-

Initial pH Adjustment: Measure the initial pH of the wastewater. Adjust the pH to the desired range (typically 6.0-9.5) using the acid or base solution while stirring.[4] The optimal pH will depend on the specific metals present. For a mixture of Cu, Ni, and Sn, a pH of 9.0-9.5 has been shown to be effective.[1] For a mixture of Cu, Cd, and Zn, a pH of 9.7 has been found to be optimal.[2]

-

Addition of this compound: While stirring, slowly add a stoichiometric amount of the this compound solution to the wastewater. A slight excess may be used to ensure complete precipitation.[4]

-

Reaction: Continue stirring the solution for a predetermined reaction time, typically ranging from 5 to 30 minutes.[3][4]

-

Flocculation (Optional): If the precipitate is fine and does not settle well, a flocculant can be added to aid in the agglomeration of particles. Add the flocculant solution slowly while gently stirring.

-

Sedimentation: Stop stirring and allow the precipitate to settle. The settling time will vary depending on the nature of the precipitate but is often in the range of 30-60 minutes.[3]

-

Separation: Separate the supernatant from the precipitate by decantation or filtration.

-

Analysis: Analyze the supernatant for residual heavy metal concentrations using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol 2: Stoichiometric Dose Determination

To optimize the process and minimize reagent usage, it is important to determine the stoichiometric dose of this compound required for a specific wastewater sample.

Materials:

-

Same as Protocol 1

-

Series of identical wastewater samples

Procedure:

-

Prepare a series of wastewater samples of the same volume.

-

Adjust the pH of each sample to the optimal range determined from preliminary experiments.

-

Add increasing amounts of this compound solution to each sample, covering a range from a substoichiometric to a slight excess dose.

-

Follow steps 4-8 from Protocol 1 for each sample.

-

Plot the residual heavy metal concentration as a function of the added this compound dose.

-

Identify the point of inflection on the curve, which corresponds to the stoichiometric dose where the maximum precipitation is achieved with the minimum amount of reagent.

Visualizations

The following diagrams illustrate the logical workflow and chemical mechanism of heavy metal precipitation using this compound.

Caption: Experimental workflow for heavy metal precipitation.

Caption: Chemical precipitation mechanism.

Safety Precautions

-

Handle this compound and all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or under a fume hood.

-

This compound solutions can be alkaline and corrosive. Avoid contact with skin and eyes.

-

Dispose of the resulting heavy metal sludge in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective reagent for the precipitation of heavy metals from aqueous solutions. By following the protocols outlined in these application notes, researchers can effectively remove heavy metal contaminants. It is crucial to optimize the process parameters, such as pH and reagent dosage, for each specific application to ensure maximum removal efficiency and cost-effectiveness. The provided data and protocols, primarily derived from studies on sodium trithiocarbonate, offer a robust starting point for the successful implementation of this compound in heavy metal precipitation.

References

Application of Potassium Thiocarbonate in Froth Flotation of Minerals: A Review of Current Knowledge and Protocols

Introduction

Potassium thiocarbonate, particularly in the form of potassium alkyl trithiocarbonates, has been investigated for its role in the froth flotation of various sulfide (B99878) minerals. While the term "thiocarbonate" is often used in literature interchangeably with xanthates (dithiocarbonates), which are well-established collectors, trithiocarbonates represent a distinct class of reagents. This document provides an overview of the known applications of this compound in mineral flotation, with a focus on its effects on chalcopyrite, galena, sphalerite, and pyrite (B73398). Due to a notable scarcity of detailed studies on this compound as a depressant for these specific minerals, this report will primarily focus on its more documented role as a collector, while also providing general protocols and theoretical mechanisms relevant to froth flotation.

Application as a Collector

Potassium trithiocarbonates have been shown to be effective collectors for certain sulfide minerals, particularly auriferous pyrite and copper sulfides. Their mechanism of action is believed to be analogous to that of xanthates, involving the formation of a hydrophobic layer on the mineral surface, which facilitates its attachment to air bubbles.

Quantitative Data on Thiocarbonate Collector Performance

The following table summarizes data on the performance of thiocarbonate collectors in the flotation of pyrite, highlighting their effectiveness in improving recovery and grade under specific conditions.

| Mineral | Collector Type | Dosage ( kg/tonne ) | pH | Gas Medium | Recovery (%) | Grade (g Au/ton) | Source(s) |

| Auriferous Pyrite | Potassium n-decyl dithiocarbonate | 0.15 | 5.5 | Nitrogen | ~70 | 22 | [1] |

| Auriferous Pyrite | Potassium n-decyl trithiocarbonate (B1256668) | 0.15 | 5.5 | Nitrogen | ~70 | 22 | [1] |

| Auriferous Pyrite | Potassium n-decyl trithiocarbonate | 0.15 | 7 | Nitrogen | Improved | Improved | [1] |

| PGM Ore | Trithiocarbonate | 0.01 | Natural | Air | Slightly Increased | Improved | [1] |

Potential Application as a Depressant

While detailed studies are lacking, some patent literature suggests that metal trithiocarbonates can act as depressants for copper and iron sulfides, particularly in the context of molybdenum flotation. The proposed mechanism for depression by any chemical reagent generally involves one of the following:

-

Preventing Collector Adsorption: The depressant adsorbs onto the mineral surface, rendering it hydrophilic and preventing the adsorption of the collector.

-

Desorbing the Collector: The depressant reacts with the adsorbed collector, removing it from the mineral surface.

-

Complexing with Activating Ions: The depressant forms complexes with ions in the pulp that would otherwise activate the mineral.

A hypothetical mechanism for the depression of a sulfide mineral by this compound could involve the adsorption of the thiocarbonate ion onto the mineral surface in a manner that presents a hydrophilic functional group to the aqueous phase, thus increasing the mineral's wettability and preventing its flotation.

Experimental Protocols

The following are generalized protocols for laboratory-scale froth flotation experiments. These can be adapted to test the efficacy of this compound as either a collector or a depressant.

General Protocol for Single Mineral Flotation

This protocol is suitable for determining the floatability of a single mineral with a specific reagent.

-

Ore Preparation:

-

Crush and grind a high-purity mineral sample to a desired particle size (e.g., 80% passing 75 µm).

-

Wash the ground mineral with deionized water to remove fines and store it under a nitrogen atmosphere to prevent oxidation.

-

-

Pulp Preparation:

-

Add a specific weight of the mineral sample (e.g., 2.0 g) to a flotation cell (e.g., 40 mL) with deionized water to achieve the desired pulp density.

-

-

Reagent Conditioning:

-

Adjust the pulp pH to the desired value using HCl or NaOH.

-

If testing as a depressant, add the this compound solution and condition for a set time (e.g., 5-10 minutes).

-

Add the collector (e.g., a standard xanthate if this compound is the depressant, or this compound itself if testing as a collector) and condition for a further period (e.g., 3-5 minutes).

-

Add a frother (e.g., MIBC) and condition for a shorter time (e.g., 1 minute).

-

-

Flotation:

-

Introduce air or nitrogen at a controlled flow rate.

-

Collect the froth for a predetermined time (e.g., 5-10 minutes).

-

-

Analysis:

-

Dry and weigh the concentrate (froth) and tailings.

-

Calculate the mineral recovery.

-

Protocol for Selective Flotation of a Mixed Sulfide Ore (e.g., Lead-Zinc-Pyrite)

This protocol outlines a typical differential flotation process to separate galena, sphalerite, and pyrite. This compound could be introduced as a potential substitute for traditional depressants.

-

Ore Preparation:

-

Crush and grind the ore to achieve liberation of the valuable minerals.

-

-

Lead Flotation (Galena):

-

Prepare a pulp of the ground ore in a flotation cell.

-

Adjust the pH to an alkaline range (e.g., 8-9) with lime or soda ash.[2]

-

Add a depressant for sphalerite and pyrite (e.g., zinc sulfate (B86663) and sodium cyanide).[2] Alternatively, this is the stage where this compound could be tested as a selective depressant.

-

Condition the pulp with the depressant(s).

-

Add a collector for galena (e.g., potassium ethyl xanthate) and a frother.[2]

-

Perform flotation to recover the galena in the froth.

-

-

Zinc Flotation (Sphalerite):

-

Transfer the tailings from the lead flotation to a new flotation cell.

-

Add an activator for sphalerite (e.g., copper sulfate).[2]

-

Adjust the pH to a higher alkaline range (e.g., 10-12) to further depress any remaining pyrite.[2]

-

Add a collector for sphalerite (e.g., a stronger xanthate) and a frother.

-

Perform flotation to recover the sphalerite in the froth.

-

-

Pyrite Flotation (Optional):

-